Pbdb-T

Description

Properties

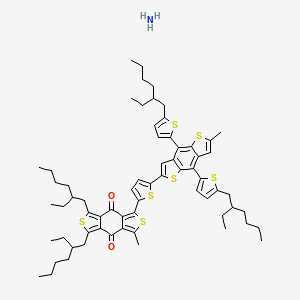

Molecular Formula |

C66H85NO2S7 |

|---|---|

Molecular Weight |

1148.9 g/mol |

IUPAC Name |

azane;7-[5-[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-6-methylthieno[2,3-f][1]benzothiol-2-yl]thiophen-2-yl]-1,3-bis(2-ethylhexyl)-5-methylthieno[3,4-f][2]benzothiole-4,8-dione |

InChI |

InChI=1S/C66H82O2S7.H3N/c1-11-19-23-41(15-5)34-45-27-29-50(71-45)57-47-33-39(9)69-64(47)58(51-30-28-46(72-51)35-42(16-6)24-20-12-2)48-38-53(75-65(48)57)49-31-32-52(73-49)66-61-56(40(10)70-66)62(67)59-54(36-43(17-7)25-21-13-3)74-55(60(59)63(61)68)37-44(18-8)26-22-14-4;/h27-33,38,41-44H,11-26,34-37H2,1-10H3;1H3 |

InChI Key |

PBUZKCGMLUAKFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=CC=C(S5)C6=C7C(=C(S6)C)C(=O)C8=C(SC(=C8C7=O)CC(CC)CCCC)CC(CC)CCCC)C9=CC=C(S9)CC(CC)CCCC)C.N |

Related CAS |

1415929-80-4 |

Origin of Product |

United States |

Foundational & Exploratory

The Pinnacle of Donor Polymers: A Technical Deep Dive into the HOMO Energy Level of PBDB-T

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Electronic Properties of the High-Performance Polymer Donor, PBDB-T.

This whitepaper provides an in-depth analysis of the Highest Occupied Molecular Orbital (HOMO) energy level of Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))] (this compound), a critical parameter influencing the performance of organic photovoltaic (OPV) devices. A thorough understanding of the HOMO level is paramount for designing efficient organic solar cells, as it governs the open-circuit voltage (Voc) and the driving force for charge transfer.

Core Electronic Properties of this compound

The HOMO energy level of a donor polymer in an organic solar cell is a key determinant of its ability to donate electrons. A higher HOMO level generally leads to a higher Voc. This compound is a widely utilized donor polymer in high-efficiency organic solar cells, frequently paired with non-fullerene acceptors like ITIC.[1] The electronic properties of this compound have been extensively characterized, and the key energy levels are summarized in the table below.

| Property | Value (eV) | Reference(s) |

| Highest Occupied Molecular Orbital (HOMO) | -5.33 | [1][2] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.53 | [1] |

Experimental Determination of the HOMO Energy Level

The HOMO energy level of this compound is typically determined experimentally using electrochemical methods, most notably Cyclic Voltammetry (CV). This technique measures the current response of a material to a sweeping potential.

General Protocol for Cyclic Voltammetry Measurement

While specific experimental conditions can vary between laboratories, a general protocol for determining the HOMO level of a polymer like this compound via CV is as follows:

-

Sample Preparation: A thin film of the polymer is cast onto a working electrode (e.g., glassy carbon or platinum).

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of the working electrode with the polymer film, a reference electrode (commonly Ag/Ag+ or a saturated calomel electrode - SCE), and a counter electrode (typically a platinum wire).

-

Electrolyte Solution: The electrodes are immersed in an electrolyte solution, which is a solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6).

-

Ferrocene as an Internal Standard: Ferrocene is often added to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined electrochemical potential (-4.8 eV relative to a vacuum) and is used to calibrate the measured potentials.

-

Potential Sweep: The potential of the working electrode is swept linearly with time towards positive values (oxidation) and then reversed.

-

Data Analysis: The onset potential of the first oxidation peak (E_ox_onset) in the resulting voltammogram is identified. This potential corresponds to the energy required to remove an electron from the HOMO of the polymer.

-

HOMO Energy Calculation: The HOMO energy level is then calculated using the following empirical formula:

HOMO (eV) = -[E_ox_onset (vs Fc/Fc+) + 4.8]

This equation relates the measured oxidation potential against the ferrocene standard to the absolute energy level in electron volts (eV).

Experimental Workflow for Organic Solar Cell Fabrication

The successful integration of this compound into a high-performance organic solar cell requires a precise fabrication workflow. The following diagram illustrates a typical process for creating a conventional bulk heterojunction (BHJ) organic solar cell using this compound as the donor material.

References

PBDB-T lowest unoccupied molecular orbital energy level

An in-depth guide to the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer donor PBDB-T, prepared for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the quantitative data, experimental and theoretical protocols for its determination, and visualizations of key concepts.

Quantitative Data Summary: LUMO Energy Level of this compound

The Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for organic electronic materials as it dictates electron affinity and influences the open-circuit voltage (Voc) and charge separation efficiency in organic solar cells (OSCs). The reported LUMO energy level of this compound varies depending on the measurement technique and whether it is determined experimentally or through theoretical calculations. Below is a summary of reported values for this compound and its derivatives.

| Material | LUMO Energy Level (eV) | Determination Method | Notes | Source |

| This compound | -3.73 | Density Functional Theory (DFT) | Calculated for a reference molecule in an ab initio study. | [1] |

| This compound-Ge | -2.36 | Density Functional Theory (DFT) | Calculated for a Germanium-based comonomer of this compound. | [2] |

| This compound-2Cl | -3.60 to -3.68 | Hot Electron Spectroscopy | Measured for a chlorinated derivative, showing a small fluctuation range of 0.08 eV. | [3] |

| This compound | Higher than PTB7-Th | Inferred from Device Performance | A higher LUMO level was found to be beneficial for charge separation and blocking electron back transfer in this compound:INTIC solar cells. | [4] |

Experimental and Theoretical Protocols

The determination of the LUMO energy level is primarily achieved through two main approaches: experimental electrochemical measurements and theoretical quantum chemical calculations.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the redox potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: A thin film of the polymer (e.g., this compound) is coated onto a working electrode (e.g., glassy carbon or platinum).

-

Electrochemical Cell Setup: The measurement is conducted in a three-electrode cell containing the working electrode, a reference electrode (commonly Ag/AgCl or a Saturated Calomel Electrode - SCE), and a counter electrode (e.g., a platinum wire). The cell is filled with an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Ferrocene as Internal Standard: Ferrocene is often added to the electrolyte solution as an internal reference. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential, which is often assumed to be -4.8 eV relative to the vacuum level.[5]

-

Measurement: A potential is swept, and the resulting current is measured. The voltammogram will show oxidation and reduction peaks. The onset potential of the first reduction peak (E_red) corresponds to the injection of an electron into the LUMO.

-

Calculation: The LUMO energy level is calculated from the onset of the reduction potential using an empirical formula. When referenced against the Fc/Fc+ couple, the equation is:

LUMO (eV) = -e [E_red (onset, vs Fc/Fc+) + 4.8]

It is important to note that the exact value of the ferrocene reference can vary in literature (e.g., -4.4 eV to -5.1 eV), which can affect the calculated LUMO energy. If a reduction peak is not observed, the LUMO level is sometimes estimated by subtracting the optical bandgap (E_g), determined from UV-Vis absorption spectroscopy, from the HOMO level determined by CV.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a powerful tool for predicting HOMO and LUMO energy levels.

Methodology:

-

Molecular Geometry Optimization: The first step is to obtain an optimized ground-state geometry of the molecule (or a representative oligomer unit for a polymer like this compound).

-

Functional and Basis Set Selection: A functional (e.g., B3LYP, MPW1PW91) and a basis set (e.g., 6-31G(d,p)) are chosen. The choice of functional and basis set is crucial and can significantly impact the accuracy of the calculated energy levels.

-

Energy Calculation: A single-point energy calculation is performed on the optimized geometry. The output of this calculation provides the energies of the molecular orbitals.

-

LUMO Identification: The energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) is identified from the calculation results. DFT calculations typically provide the energy levels of a single molecule in the gas phase, and these values can differ from those measured in the solid state due to intermolecular interactions.

Visualizations

The following diagrams illustrate the workflow for determining the LUMO energy level and its significance in the context of organic solar cells.

References

A Technical Guide to the Solubility of PBDB-T in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the polymer PBDB-T (Poly[[4,8-bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]-2,5-thiophenediyl[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c']dithiophene-1,3-diyl]]), a key donor material in high-performance organic photovoltaic (OPV) devices. Understanding the solubility of this compound is critical for optimizing solution-based processing, controlling thin-film morphology, and ultimately, enhancing device performance.

Quantitative Solubility and Processing Concentrations

The following table summarizes the available quantitative data on the solubility and common processing concentrations of this compound in various organic solvents. It is important to note that much of the available literature reports concentrations used for device fabrication, which may not represent the saturation solubility limit. However, these values provide a practical lower bound for the polymer's solubility in these solvents.

| Solvent | Reported Concentration/Solubility (mg/mL) | Temperature (°C) | Notes |

| Chlorobenzene | 10 - 20[1][2] | Ambient, 60[2] | Commonly used for spin-coating active layers in OPV device fabrication. Solutions are often stirred at elevated temperatures to ensure complete dissolution[2]. |

| Chloroform | 10 | Ambient | Used as a solvent for preparing the active layer blend with an acceptor[3]. One source describes it as having "limited solubility". |

| o-Xylene | "Easily dissolved" | Not Specified | A halogen-free solvent option in which this compound is readily soluble. |

| Dichlorobenzene | Soluble | Not Specified | Listed as a good solvent for this compound, often used as a processing solvent. |

Qualitative Solubility of this compound

For several other common organic solvents, only qualitative descriptions of this compound's solubility are available in the literature. This information is summarized in the table below.

| Solvent | Qualitative Solubility | Notes |

| Anisole | Poor | |

| Tetrahydrofuran (THF) | Poor |

Experimental Protocols for Determining Polymer Solubility

The determination of polymer solubility is a fundamental step in materials processing for organic electronics. Several experimental protocols can be employed, ranging from simple visual inspection to more sophisticated analytical techniques.

Visual Inspection Method

This is the most straightforward method for assessing solubility.

-

Protocol:

-

A known mass of the polymer (e.g., this compound) is added to a specific volume of the solvent in a transparent vial.

-

The mixture is agitated, often with the aid of a magnetic stirrer or vortex mixer.

-

Heating may be applied to facilitate dissolution.

-

The solution is then allowed to rest and is visually inspected. A clear solution with no visible polymer particles indicates that the polymer is soluble at that concentration. The presence of undissolved particles or a cloudy suspension indicates insolubility or partial solubility.

-

This process can be repeated with increasing amounts of the polymer to estimate the saturation solubility.

-

Turbidimetric Titration

This method is used to determine the solvent-nonsolvent composition at which the polymer precipitates from the solution.

-

Protocol:

-

A dilute solution of the polymer in a good solvent is prepared.

-

A nonsolvent (a liquid in which the polymer is insoluble but is miscible with the solvent) is slowly added to the solution while stirring.

-

The turbidity of the solution is monitored using a nephelometer or a spectrophotometer.

-

The point at which a sharp increase in turbidity is observed is the cloud point, which indicates the onset of polymer precipitation. This data can be used to understand the polymer's solubility in solvent-nonsolvent mixtures.

-

Advanced Analytical Techniques

More quantitative and precise measurements of solubility can be obtained using advanced analytical methods:

-

Dynamic Light Scattering (DLS): DLS can be used to determine the hydrodynamic radius of polymer chains in solution. Changes in the size of polymer aggregates can indicate the quality of the solvent and the solubility of the polymer.

-

Inverse Gas Chromatography (IGC): IGC is a powerful technique for characterizing polymer-solvent interactions. By using the polymer as the stationary phase and injecting various solvent probes, the Flory-Huggins interaction parameters can be determined, which provides thermodynamic insight into solubility.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a polymer like this compound.

Caption: General experimental workflow for determining polymer solubility.

References

Optical absorption spectrum of PBDB-T thin films

An In-depth Technical Guide to the Optical Absorption Spectrum of PBDB-T Thin Films

Introduction

This compound, a prominent conjugated polymer donor, and its derivatives are extensively utilized in the active layers of high-efficiency organic solar cells (OSCs). A thorough understanding of the optical absorption properties of this compound thin films is fundamental to optimizing device performance, as these properties dictate the efficiency of light harvesting. This guide provides a detailed overview of the optical absorption spectrum of this compound thin films, including quantitative data, experimental protocols, and a visualization of the underlying photophysical processes.

Molecular Structure and Electronic Transitions

The optical properties of this compound are intrinsically linked to its molecular structure, which consists of alternating electron-donating and electron-accepting units along its conjugated backbone. This design facilitates strong intramolecular charge transfer (ICT) upon photoexcitation. In the solid state (thin films), polymer chains tend to self-organize and form aggregated domains, leading to significant interchain electronic interactions, commonly referred to as π-π stacking.

The absorption spectrum of a this compound thin film is primarily characterized by two distinct peaks in the visible region of the electromagnetic spectrum.[1][2]

-

Higher Energy Peak (shorter wavelength): This absorption band is typically attributed to the π-π* electronic transition localized along the conjugated backbone, associated with an intramolecular charge transfer (ICT) character.[2]

-

Lower Energy Peak (longer wavelength): This peak, often appearing as a prominent shoulder, is a hallmark of the solid state. It arises from interchain π-π* transitions due to the aggregation and ordering of polymer chains.[2][3] The presence and intensity of this peak indicate strong intermolecular interactions, which are crucial for efficient charge transport.

A red shift (bathochromic shift) in the absorption maximum when moving from a solution to a thin film state is a clear indicator of these inter-chain interactions.

Data Presentation: Optical Absorption Peaks

The following table summarizes the typical positions of the main absorption peaks for this compound and its fluorinated derivative, this compound-SF, in thin film form. These values highlight the key spectral features relevant to light absorption in these materials.

| Polymer | Peak 1 (Intramolecular Transition) | Peak 2 (Interchain π-π* Stacking) | Reference |

| PBDB-BT | ~576 nm | ~621 nm | |

| This compound-SF | ~580 nm | ~622 nm |

Experimental Protocols

Precise and reproducible characterization of the optical absorption spectrum requires standardized experimental procedures for both thin film preparation and spectroscopic measurement.

Thin Film Preparation: Spin Coating

Spin coating is the most common method for fabricating uniform thin films of this compound for optical analysis.

-

Solution Preparation: A solution of the this compound polymer is prepared by dissolving it in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL). The solution is typically stirred overnight, often under gentle heating, to ensure complete dissolution.

-

Substrate Cleaning: Substrates, such as glass or quartz slides, are meticulously cleaned to remove any organic or inorganic contaminants. A typical cleaning sequence involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun. A final UV-Ozone treatment may be used to enhance surface wettability.

-

Deposition: A small volume of the polymer solution is dispensed onto the center of the cleaned substrate.

-

Spinning: The substrate is rapidly accelerated to a predetermined rotation speed (e.g., 1000-3000 rpm) and held for a specific duration (e.g., 30-60 seconds). The centrifugal force causes the solution to spread evenly across the substrate, while the solvent evaporates, leaving a solid, uniform thin film. The final film thickness is controlled by the solution concentration and the spin speed.

-

Annealing (Optional): The prepared film may be annealed (heated) at a specific temperature to promote molecular organization and enhance π-π stacking, which can influence the absorption spectrum.

Spectroscopic Measurement: UV-Vis Spectroscopy

The optical absorption spectrum is measured using an ultraviolet-visible (UV-Vis) spectrophotometer.

-

Setup: A two-beam spectrophotometer is typically used. The instrument contains a light source (e.g., deuterium and tungsten lamps), a monochromator to select specific wavelengths, a beam splitter, and two detectors.

-

Reference Measurement: A blank, clean substrate identical to the one used for the thin film is placed in the reference beam path. This allows the instrument to subtract the absorption and reflection contributions of the substrate itself.

-

Sample Measurement: The this compound thin film on its substrate is placed in the sample beam path.

-

Data Acquisition: The spectrophotometer scans through a range of wavelengths (e.g., 300-900 nm), measuring the intensity of light passing through the reference (I₀) and the sample (I) at each wavelength.

-

Absorbance Calculation: The absorbance (A) is calculated using the Beer-Lambert law, expressed as A = -log(I/I₀). The resulting plot of absorbance versus wavelength constitutes the optical absorption spectrum.

Mandatory Visualization

The following diagrams illustrate the fundamental process of photoexcitation in a this compound thin film and the typical workflow for its characterization.

Caption: Photoexcitation from the ground state (S0) to an excited state (S1) via photon absorption.

References

Electrochemical Characterization of PBDB-T Polymer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the electrochemical characterization of the donor-acceptor conjugated polymer PBDB-T, a material of significant interest in the development of high-performance organic photovoltaic (OPV) devices. A comprehensive understanding of its electrochemical properties is paramount for optimizing device efficiency and stability. This document outlines the key experimental protocols and presents the essential quantitative data in a structured format.

Core Electrochemical Properties of this compound

The electrochemical characteristics of this compound, particularly its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical determinants of its performance in electronic devices. These energy levels govern the open-circuit voltage (Voc) and the efficiency of charge transfer at the donor-acceptor interface. Cyclic voltammetry (CV) is the primary technique employed to determine these values.

A summary of the key electrochemical parameters for this compound is presented in the table below.

| Parameter | Value (eV) |

| HOMO | -5.33 |

| LUMO | -3.53 |

Note: These values are representative and can vary slightly depending on the specific experimental conditions and measurement techniques.

Experimental Protocol: Cyclic Voltammetry

The determination of the HOMO and LUMO energy levels of this compound is typically achieved through cyclic voltammetry.[1] This electrochemical technique involves sweeping the potential of a working electrode and measuring the resulting current.

Materials and Equipment:

-

Potentiostat: An instrument capable of controlling the voltage and measuring the current, such as a CH instrument electrochemical workstation.[2]

-

Three-Electrode Cell:

-

Electrolyte Solution: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu4NPF6), in an appropriate solvent like acetonitrile.

-

Polymer Film: A thin film of this compound is cast onto the surface of the working electrode.

-

Ferrocene/Ferrocenium (Fc/Fc+) couple: Used as an external standard for calibration.

-

Inert Gas: Nitrogen or Argon for de-oxygenating the electrolyte solution.

Experimental Procedure:

-

Electrode Preparation:

-

Thoroughly clean the glassy carbon working electrode using a suitable solvent.

-

Prepare a solution of this compound in a suitable solvent (e.g., chloroform or chlorobenzene).

-

Drop-cast a small volume of the polymer solution onto the active surface of the working electrode and allow the solvent to evaporate completely, forming a thin, uniform film.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the this compound-coated working electrode, the Ag/AgCl reference electrode, and the platinum wire counter electrode.

-

Fill the cell with the electrolyte solution.

-

-

De-oxygenation:

-

Bubble an inert gas (nitrogen or argon) through the electrolyte solution for approximately 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Perform a cyclic voltammetry scan over a potential range that encompasses the oxidation and reduction potentials of this compound.

-

The scan is typically initiated from the open-circuit potential towards a positive potential to observe the oxidation peak, and then the scan direction is reversed to observe the reduction peak.

-

Record the resulting cyclic voltammogram (a plot of current vs. potential).

-

-

Calibration:

-

After the measurement of the polymer film, introduce the ferrocene/ferrocenium (Fc/Fc+) redox couple into the electrolyte solution and record its cyclic voltammogram. The Fc/Fc+ couple has a known redox potential (-4.8 eV relative to the vacuum level) and is used to calibrate the reference electrode potential.

-

Data Analysis:

-

Determination of Onset Potentials:

-

From the cyclic voltammogram of this compound, determine the onset oxidation potential (E_ox_onset) and the onset reduction potential (E_red_onset). These are the potentials at which the current begins to increase from the baseline.

-

-

Calculation of HOMO and LUMO Levels:

-

The HOMO and LUMO energy levels can be calculated using the following empirical equations, referencing the Fc/Fc+ couple:

-

HOMO (eV) = -[E_ox_onset - E_1/2(Fc/Fc+)] - 4.8

-

LUMO (eV) = -[E_red_onset - E_1/2(Fc/Fc+)] - 4.8

-

Where E_1/2(Fc/Fc+) is the formal potential of the ferrocene/ferrocenium couple.

-

-

Visualizing the Workflow and Data Relationships

To better illustrate the experimental process and the logical flow from measurement to result, the following diagrams are provided.

References

Charge Transport in PBDB-T: A Technical Guide for Donor Material Optimization

An in-depth guide for researchers and scientists on the core charge transport properties of the donor polymer PBDB-T, a benchmark material in organic photovoltaics.

This technical guide provides a comprehensive overview of the charge transport properties of poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))] (this compound). Understanding and optimizing charge transport in this high-performing donor polymer is critical for advancing the efficiency and stability of organic solar cells. This document summarizes key quantitative data, details common experimental protocols for characterization, and illustrates the interplay between material properties and device performance.

Core Charge Transport Parameters

The performance of this compound as a donor material is fundamentally governed by its ability to transport holes. This property, quantified by hole mobility (µh), is influenced by the material's intrinsic electronic structure, as well as its solid-state morphology, including crystallinity and phase separation when blended with an acceptor. While primarily a hole transporter, its electron mobility (µe) is also a relevant parameter in blend films, impacting charge recombination dynamics.

Hole and Electron Mobility

The charge carrier mobility of this compound is typically characterized using the space-charge limited current (SCLC) method and organic field-effect transistor (OFET) measurements. The SCLC method provides insights into the bulk mobility, while OFETs probe charge transport in a quasi-2D channel at the dielectric interface.

Below is a summary of reported charge mobility values for this compound in various contexts. It is important to note that these values are highly dependent on the choice of acceptor material, processing conditions, and measurement technique.

| Blend System | Measurement Technique | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) | Reference |

| This compound:INTIC | SCLC | 7.72 × 10⁻⁴ | 6.02 × 10⁻³ | [1][2] |

| This compound:PC71BM | SCLC | - | 1.37 × 10⁻⁴ | [3] |

| This compound:PC71BM (with 2 wt% PP) | SCLC | - | 1.77 × 10⁻⁴ | [3] |

| This compound:ITIC-M | SCLC | - | 1.04 × 10⁻³ | [4] |

Note: The electron mobility in these blend systems is often dominated by the acceptor material. The values presented here reflect the mobility of the blend film.

Film Morphology and its Impact on Charge Transport

The arrangement of this compound polymer chains in the solid state is a critical determinant of its charge transport characteristics. Techniques such as Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and Atomic Force Microscopy (AFM) are essential for probing the film morphology.

Crystallinity and Molecular Packing

GIWAXS is a powerful technique to assess the crystallinity and molecular orientation of this compound films. The presence of sharp diffraction peaks indicates a well-ordered crystalline structure, which is generally favorable for efficient charge transport. For instance, this compound films often exhibit clear diffraction peaks, indicating good crystallinity that facilitates hole transport. The orientation of the polymer backbones relative to the substrate, often described as "face-on" or "edge-on", also significantly impacts charge transport in devices.

Surface Morphology and Phase Separation

AFM is used to visualize the surface topography and phase separation in this compound and its blend films. A smooth and uniform surface is generally desirable for good interfacial contact in a device. In blend films, the nanoscale phase separation between the donor (this compound) and the acceptor is crucial for efficient exciton dissociation and charge transport. The root-mean-square (RMS) roughness is a common parameter to quantify the surface smoothness.

| Blend System | Processing Conditions | RMS Roughness (nm) | Observations | Reference |

| This compound:N2200 | - | 2.54 | Large fibrous domains | |

| This compound:F-F | - | 2.42 | Uniform and smooth surface | |

| This compound:F-Cl | - | 3.48 | Uniform and smooth surface | |

| This compound:F-Br | - | 3.45 | Uniform and smooth surface |

Experimental Protocols

Accurate and reproducible characterization of charge transport properties is paramount. The following sections detail the methodologies for the key experiments cited in this guide.

Space-Charge Limited Current (SCLC) Measurement

The SCLC method is a widely used technique to determine the charge carrier mobility in organic semiconductors. It relies on fabricating single-carrier devices and analyzing their current-voltage (J-V) characteristics.

The workflow for SCLC measurements can be visualized as follows:

Protocol:

-

Device Fabrication: Single-carrier devices are fabricated in a sandwich structure. For hole-only devices, the structure is typically ITO/PEDOT:PSS/PBDB-T/Au. For electron-only devices, a structure like ITO/ZnO/PBDB-T:Acceptor/Al is used.

-

J-V Measurement: The current density (J) is measured as a function of the applied voltage (V).

-

Data Analysis: The mobility (µ) is extracted by fitting the J-V data to the Mott-Gurney law for a trap-free SCLC, which is given by: J = (9/8)ε₀εᵣμ(V²/L³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, and L is the thickness of the active layer.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)

GIWAXS is employed to investigate the molecular packing and orientation of polymer chains in thin films.

Protocol:

-

Sample Preparation: A thin film of this compound or its blend is prepared on a suitable substrate, typically silicon.

-

Measurement: An X-ray beam is directed at the film at a shallow (grazing) angle of incidence. The scattered X-rays are collected by a 2D detector.

-

Data Analysis: The resulting 2D diffraction pattern provides information about the molecular packing. Line profiles in the in-plane (qxy) and out-of-plane (qz) directions are analyzed to determine the lamellar stacking and π-π stacking distances, respectively, which reveals the degree of crystallinity and the orientation of the polymer chains.

Atomic Force Microscopy (AFM)

AFM is used to obtain high-resolution images of the surface morphology of the polymer films.

Protocol:

-

Sample Preparation: A thin film of the material is prepared on a flat substrate. No special coating is required for polymer films.

-

Imaging: A sharp tip mounted on a flexible cantilever is scanned across the sample surface. The deflection of the cantilever due to tip-sample interactions is monitored by a laser and photodiode system. Tapping mode is commonly used for polymer films to minimize sample damage.

-

Image Analysis: The data is used to generate a 3D topographical map of the surface. Phase imaging can simultaneously provide information on the material's properties, revealing the phase separation in blend films. The root-mean-square (RMS) roughness is calculated from the topography image to quantify surface smoothness.

Interplay of Morphology and Charge Transport

The relationship between the morphology of this compound films and their charge transport properties is intricate and crucial for device optimization.

-

Crystallinity: Higher crystallinity in this compound generally leads to higher hole mobility as it provides ordered pathways for charge hopping between polymer chains.

-

Molecular Orientation: A "face-on" orientation, where the polymer backbones are parallel to the substrate, is often preferred in vertical device structures like solar cells, as it facilitates charge transport between the electrodes.

-

Phase Separation: In bulk heterojunction solar cells, an optimal nanoscale phase separation between this compound and the acceptor material is critical. This creates a large interfacial area for efficient exciton dissociation while maintaining continuous pathways for both holes (in this compound) and electrons (in the acceptor) to be transported to their respective electrodes.

Conclusion

The charge transport properties of this compound are a key factor in its success as a donor material in high-performance organic solar cells. Hole mobility is intrinsically linked to the material's morphology, which can be tuned through the choice of acceptor material and processing conditions. A comprehensive understanding and characterization of these properties using techniques like SCLC, GIWAXS, and AFM are essential for the rational design and optimization of this compound based photovoltaic devices. This guide provides a foundational understanding of these core concepts and experimental methodologies to aid researchers in the field.

References

- 1. With this compound as the Donor, the PCE of Non-Fullerene Organic Solar Cells Based on Small Molecule INTIC Increased by 52.4% - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Constructing Desired Vertical Component Distribution Within a this compound:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]

Unveiling the Energetic Landscape: A Technical Guide to PBDB-T Based Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the performance of organic solar cells (OSCs) based on the donor polymer PBDB-T. A comprehensive understanding of the energy level alignment between the donor and acceptor materials is paramount for designing and optimizing high-efficiency photovoltaic devices. This document provides a detailed overview of the energy levels of this compound and its common acceptor partners, the experimental protocols for their determination, and the resulting device performance.

Energy Level Architecture of this compound Based Organic Solar Cells

The efficiency of a bulk heterojunction (BHJ) organic solar cell is intrinsically linked to the relative alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the donor and acceptor materials. The donor material, in this case, this compound, absorbs photons and generates excitons (bound electron-hole pairs). For efficient charge separation, the LUMO level of the donor must be higher than that of the acceptor, providing the driving force for electron transfer. Similarly, the HOMO level of the acceptor should ideally be lower than that of the donor to facilitate hole transfer to the donor material and subsequent transport to the anode.

A typical device architecture for a this compound based organic solar cell consists of several layers: a transparent conductive oxide (TCO) coated substrate (e.g., Indium Tin Oxide - ITO), an electron transport layer (ETL), the this compound:acceptor active layer, a hole transport layer (HTL), and a metal back electrode.

Below is a diagram illustrating the energy level alignment in a typical this compound:ITIC based organic solar cell.

PBDB-T Polymer: A Technical Guide to Bandgap and its Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PBDB-T, a prominent p-type polymer semiconductor, has garnered significant attention within the organic electronics community, particularly for its application in high-efficiency organic photovoltaic (OPV) devices. A critical parameter governing the performance of such materials is the bandgap, which dictates the polymer's absorption spectrum and the energy levels available for charge generation and transport. This technical guide provides a comprehensive overview of the this compound polymer, its bandgap, and the experimental methodologies employed for its determination.

This compound: Structure and Properties

This compound, also known as PCE12, is a conjugated polymer that serves as an electron donor in bulk heterojunction (BHJ) organic solar cells.[1][2] Its chemical structure features an alternating copolymer backbone, which is crucial for its favorable electronic and optical properties. This structure facilitates broad absorption in the visible spectrum, making it an effective material for converting sunlight into electricity.[2]

The Bandgap of this compound

The bandgap (Eg) of a semiconductor is the energy difference between the top of the valence band and the bottom of the conduction band. In the context of organic polymers, this is often analogized to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The bandgap is a key determinant of a polymer's optoelectronic properties.

Quantitative Data Summary

The reported bandgap of this compound can vary slightly depending on the measurement technique (optical vs. electrochemical) and the specific processing conditions of the polymer film. Below is a summary of reported values for the bandgap and related energy levels.

| Parameter | Value (eV) | Measurement Method | Reference |

| Optical Bandgap (Eg) | ~1.8 eV | UV-Vis Spectroscopy | [3] |

| Electrochemical Bandgap (Eg) | ~1.8 eV | Cyclic Voltammetry | [4] |

| HOMO Level | -5.33 eV | Cyclic Voltammetry | |

| LUMO Level | -3.53 eV | Calculated from HOMO and Eg | |

| LUMO Level | -2.92 eV | Cyclic Voltammetry |

Determination of the Bandgap: Experimental Protocols

The bandgap of conjugated polymers like this compound is primarily determined using two experimental techniques: UV-Visible (UV-Vis) Spectroscopy for the optical bandgap and Cyclic Voltammetry (CV) for the electrochemical bandgap.

Optical Bandgap Determination via UV-Vis Spectroscopy and Tauc Plot

This method relies on analyzing the absorption of light by a thin film of the polymer. The onset of absorption corresponds to the energy required to excite an electron from the HOMO to the LUMO.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform, chlorobenzene).

-

Spin-coat the solution onto a transparent substrate (e.g., quartz or glass) to form a uniform thin film.

-

Anneal the film to remove residual solvent and potentially improve morphology.

-

-

UV-Vis Spectroscopy Measurement:

-

Record the UV-Vis absorption spectrum of the this compound thin film over a relevant wavelength range (e.g., 300-800 nm).

-

A baseline correction should be performed using a blank substrate.

-

-

Data Analysis (Tauc Plot):

-

Convert the measured absorbance (A) to the absorption coefficient (α). This requires knowledge of the film thickness (t) via the formula: α = 2.303 * A / t.

-

Convert the wavelength (λ) of absorbed light to photon energy (E) in electron volts (eV) using the equation: E = 1240 / λ.

-

For a direct bandgap semiconductor, which is a common assumption for these polymers, plot (αhν)^2 versus photon energy (hν or E).

-

Extrapolate the linear portion of the Tauc plot to the x-axis (where (αhν)^2 = 0). The intercept with the x-axis gives the optical bandgap (Eg).

-

Electrochemical Bandgap Determination via Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique that probes the HOMO and LUMO energy levels of a material by measuring its oxidation and reduction potentials.

Experimental Protocol:

-

Electrochemical Cell Setup:

-

A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The electrolyte solution typically consists of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

-

-

Sample Preparation:

-

The this compound polymer is drop-cast or spin-coated onto the working electrode to form a thin film.

-

-

Cyclic Voltammetry Measurement:

-

The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.

-

The scan is performed in both the anodic (oxidation) and cathodic (reduction) directions.

-

The voltammogram is a plot of current versus potential.

-

-

Data Analysis:

-

From the cyclic voltammogram, determine the onset oxidation potential (E_ox) and the onset reduction potential (E_red).

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known energy level of -4.8 eV relative to the vacuum):

-

HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

-

-

The electrochemical bandgap is then calculated as the difference between the LUMO and HOMO energy levels: Eg = |LUMO - HOMO|.

-

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the energy level relationships and a typical workflow for fabricating an organic solar cell using this compound.

References

Methodological & Application

Application Notes and Protocols: The Role of 1,8-Diiodooctane (DIO) in PBDB-T Film Morphology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role the solvent additive 1,8-diiodooctane (DIO) plays in controlling the film morphology of the donor polymer PBDB-T, a key component in high-performance organic solar cells (OSCs). Understanding and manipulating the film's nanostructure through additives like DIO is paramount for optimizing device efficiency and stability.

Introduction to DIO as a Morphological Control Agent

1,8-diiodooctane (DIO) is a high-boiling-point solvent additive commonly employed in the fabrication of bulk heterojunction (BHJ) organic solar cells. Its primary function is to fine-tune the morphology of the photoactive blend layer during the spin-coating and solvent evaporation process. For this compound based systems, the addition of small amounts of DIO to the host solvent (e.g., chlorobenzene, o-xylene) has been shown to significantly impact the resulting film's structural and electronic properties.

The central mechanism of DIO's action lies in its ability to selectively dissolve one of the blend components, typically the fullerene or small molecule acceptor, more effectively than the polymer donor. This differential solubility prolongs the drying time of the film, allowing for extended molecular rearrangement and phase separation. The result is a more ordered and defined nanostructure, which is crucial for efficient exciton dissociation and charge transport.

Impact of DIO on this compound Blend Film Morphology and Device Performance

The inclusion of DIO in this compound blends with various acceptors, such as ITIC and PC71BM, leads to several key morphological changes that directly correlate with device performance metrics.

Enhanced Crystallinity and Molecular Ordering

DIO promotes the crystallization of both the this compound donor and the acceptor molecules.[1] Grazing-incidence wide-angle X-ray scattering (GIWAXS) studies have revealed that DIO can enhance the π-π stacking of this compound, leading to a more ordered lamellar structure.[2] This increased crystallinity provides more efficient pathways for charge transport, which is reflected in improved short-circuit current (Jsc) and fill factor (FF). For instance, in this compound:ITIC blends, the addition of DIO has been shown to increase the π-π coherence length of the polymer.

Optimized Phase Separation and Domain Size

The use of DIO facilitates the formation of a more defined bicontinuous interpenetrating network of donor and acceptor domains.[3] This is critical for ensuring that excitons generated in either the donor or acceptor phase can efficiently reach a donor-acceptor interface for dissociation. The size of these domains is a critical parameter; they need to be small enough to allow for efficient exciton diffusion (typically ~10-20 nm) but large enough to form continuous pathways for charge transport to the electrodes. Without DIO, the film morphology can be characterized by poorly defined, large-scale phase separation, which hinders device performance. In some systems, DIO has been shown to reduce the domain size to a more optimal range.[4]

Influence on Vertical Composition Profile

Solvent additives like DIO can also influence the vertical distribution of the donor and acceptor components within the active layer. An ideal vertical segregation, with the hole-transporting material (this compound) enriched at the anode interface and the electron-transporting material (acceptor) at the cathode interface, can improve charge extraction and reduce recombination losses.

Quantitative Data Summary

The following tables summarize the quantitative impact of DIO on the performance of this compound based organic solar cells and the morphological characteristics of the active layer.

Table 1: Photovoltaic Performance of this compound:ITIC Solar Cells with and without DIO

| Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| Without DIO | 0.90 | 14.83 | 69.84 | 9.37 | [5] |

| 0.5% DIO | 0.84 | 19.42 | 67.89 | 11.08 | |

| With DIO | - | - | 0.53 | 4.97 | |

| Without DIO | - | - | 0.47 | 4.03 |

Table 2: Morphological Parameters of this compound:ITIC Films with Varying DIO Concentrations

| DIO Conc. (vol%) | RMS Roughness (nm) | π-π Coherence Length (Polymer) (nm) | Acceptor Crystallinity | Reference |

| 0 | 6.07 | - | Poorly ordered | |

| 0.5 | - | Substantially increased | Enhanced | |

| 3 | - | - | Highly ordered |

Experimental Protocols

The following are generalized protocols for the fabrication of this compound based organic solar cells, incorporating the use of DIO. Specific parameters may need to be optimized for different acceptor materials and device architectures.

Materials and Solution Preparation

-

This compound: Procure from a reliable supplier.

-

Acceptor (e.g., ITIC, PC71BM): Procure from a reliable supplier.

-

Host Solvent: Chlorobenzene (CB) or o-xylene, anhydrous.

-

Solvent Additive: 1,8-diiodooctane (DIO), high purity.

-

Preparation of Blend Solution:

-

Dissolve this compound and the acceptor in the host solvent at a specific weight ratio (e.g., 1:1). The total solute concentration is typically in the range of 10-20 mg/mL.

-

Stir the solution on a hotplate at a moderate temperature (e.g., 40-60 °C) overnight in a nitrogen-filled glovebox to ensure complete dissolution.

-

Before spin-coating, add the desired volume percentage of DIO to the blend solution (e.g., 0.5 vol%).

-

Filter the solution through a 0.45 µm PTFE syringe filter.

-

Device Fabrication (Conventional Architecture)

-

Substrate Cleaning:

-

Sequentially sonicate pre-patterned indium tin oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen.

-

Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and enhance wettability.

-

-

Hole Transport Layer (HTL) Deposition:

-

Spin-coat a filtered solution of PEDOT:PSS onto the ITO substrates at a speed of 3000-4000 rpm for 40-60 seconds.

-

Anneal the substrates on a hotplate at 130-150 °C for 15 minutes in air.

-

-

Active Layer Deposition:

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat the prepared this compound:acceptor:DIO blend solution onto the PEDOT:PSS layer. A typical spin-coating program is 1000-2000 rpm for 40-60 seconds.

-

Anneal the active layer at a specified temperature (e.g., 100-160 °C) for 10 minutes to remove residual solvent and further optimize the morphology.

-

-

Electron Transport Layer (ETL) and Cathode Deposition:

-

Thermally evaporate a thin layer of an electron transport material (e.g., Ca, PFN-Br) followed by a thicker layer of Aluminum (Al) or Silver (Ag) through a shadow mask under high vacuum (< 10⁻⁶ Torr). Typical thicknesses are 10-30 nm for the ETL and 80-100 nm for the metal cathode.

-

-

Encapsulation:

-

Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from oxygen and moisture.

-

Visualizing the Mechanism of DIO Action

The following diagrams illustrate the proposed mechanism by which DIO influences the film morphology of this compound blends and the general workflow for device fabrication.

References

- 1. On the impact of selective donor:acceptor structural ordering in this compound:ITIC organic solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01473E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Constructing Desired Vertical Component Distribution Within a this compound:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]

- 4. Domain size control in all-polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Fabrication of Inverted Architecture PBDB-T Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication and characterization of inverted architecture organic solar cells (OSCs) utilizing the donor polymer PBDB-T and a non-fullerene acceptor, such as ITIC. The protocols outlined below are compiled from established research to ensure reproducibility and high-performance device fabrication.

Device Architecture and Energy Levels

The inverted solar cell architecture follows the general structure: ITO / Electron Transport Layer (ETL) / this compound:Acceptor Active Layer / Hole Transport Layer (HTL) / Metal Electrode . This design offers improved stability compared to conventional architectures. A representative energy level diagram illustrates the charge transfer processes within the device.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the fabrication of inverted this compound solar cells.

Substrate Preparation

-

Initial Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Place the substrates in a substrate holder and sonicate in a bath of detergent (such as Alconox) and deionized water for 20 minutes.

-

Solvent Rinsing: Subsequently, sonicate the substrates in deionized water, acetone, and isopropanol for 20 minutes each to remove organic residues.[1]

-

Drying: After the final sonication step, dry the substrates thoroughly using a stream of high-purity nitrogen gas.

-

UV-Ozone Treatment: Immediately before depositing the next layer, treat the cleaned and dried ITO substrates with UV-ozone for 15-20 minutes.[1][2][3] This step removes any remaining organic contaminants and increases the work function of the ITO, improving the interface for electron collection.

Electron Transport Layer (ETL) Deposition: ZnO Sol-Gel Method

-

Precursor Solution Preparation:

-

Prepare a 0.75 M solution of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) and 0.75 M of ethanolamine (MEA) in 2-methoxyethanol.[4]

-

Stir the mixture at 80°C for 1 hour.

-

Age the solution at room temperature for at least 24 hours to form the sol-gel.

-

Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter.

-

-

Spin Coating:

-

Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

-

Dispense the filtered ZnO precursor solution onto the ITO surface.

-

Spin-coat the solution at 3000-4000 rpm for 30-40 seconds.

-

-

Annealing:

-

Anneal the ZnO-coated substrates on a hotplate in air at 200°C for 20-30 minutes. This step converts the precursor into a uniform ZnO thin film.

-

Active Layer Deposition

-

Solution Preparation:

-

Inside a nitrogen-filled glovebox, dissolve this compound and ITIC in a 1:1 weight ratio in chlorobenzene to achieve a total concentration of 20 mg/mL.

-

Add 1,8-diiodooctane (DIO) as a solvent additive to the solution, typically at a concentration of 0.5% v/v.

-

Stir the solution on a hotplate at approximately 90°C for at least 3 hours to ensure complete dissolution and mixing.

-

-

Spin Coating:

-

After cooling the solution to room temperature, spin-coat it onto the ZnO layer at a speed of 1100-1900 rpm for 60 seconds to achieve a thickness of approximately 100 nm.

-

-

Annealing:

-

Anneal the active layer at 100-160°C for 10 minutes on a hotplate inside the glovebox. This step is crucial for optimizing the morphology of the bulk heterojunction.

-

Hole Transport Layer (HTL) and Electrode Deposition

-

Thermal Evaporation:

-

Transfer the substrates with the active layer into a high-vacuum thermal evaporator (pressure < 2 x 10⁻⁴ Pa).

-

Thermally evaporate a thin layer of Molybdenum Trioxide (MoO₃) as the HTL. A typical thickness is around 6 nm. A slow deposition rate of 0.2-0.5 Å/s is recommended for MoO₃.

-

Without breaking the vacuum, subsequently evaporate the Silver (Ag) top electrode to a thickness of approximately 100 nm. A higher deposition rate of up to 5 Å/s can be used for Ag.

-

The overall fabrication workflow is summarized in the following diagram:

Device Characterization Protocols

Current-Voltage (J-V) Characteristics

-

Setup: Use a solar simulator with a calibrated AM 1.5G spectrum at an intensity of 100 mW/cm². A source measure unit (SMU) is used to apply a voltage bias and measure the resulting current.

-

Measurement:

-

Contact the ITO and Ag electrodes of the solar cell.

-

Measure the current while sweeping the voltage, typically from -0.2 V to 1.0 V.

-

Record the J-V curve in both dark and illuminated conditions.

-

-

Parameter Extraction: From the illuminated J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

External Quantum Efficiency (EQE) Measurement

-

Setup: An EQE measurement system typically consists of a light source (e.g., Xenon lamp), a monochromator to select specific wavelengths, a chopper, and a lock-in amplifier for sensitive current measurement.

-

Calibration: Calibrate the system using a certified reference photodiode with a known spectral response.

-

Measurement:

-

Measure the short-circuit current of the device under test at various monochromatic wavelengths.

-

The EQE is calculated as the ratio of the number of charge carriers collected to the number of incident photons at each wavelength.

-

-

Jsc Integration: The Jsc can be calculated by integrating the product of the EQE spectrum and the AM 1.5G solar spectrum, which serves as a verification of the J-V measurement.

Data Presentation

The following tables summarize typical fabrication parameters and the resulting device performance metrics for inverted this compound:ITIC solar cells, compiled from various studies.

Table 1: Summary of Fabrication Parameters for Inverted this compound:ITIC Solar Cells

| Parameter | Value | Source |

| Substrate | ITO-coated glass | |

| ETL | ZnO (sol-gel) | |

| ETL Annealing Temp. | 200°C | |

| Active Layer | ||

| Donor | This compound | |

| Acceptor | ITIC or ITIC-M | |

| D:A Ratio (w/w) | 1:1 | |

| Solvent | Chlorobenzene | |

| Additive | 1,8-diiodooctane (DIO) | |

| Additive Conc. (% v/v) | 0.5% - 5% | |

| Total Concentration | 20 mg/mL | |

| Spin Speed (rpm) | 1100 - 1900 | |

| Thickness | ~100 nm | |

| Annealing Temp. | 100 - 160°C | |

| Annealing Time | 10 min | |

| HTL | MoO₃ | |

| HTL Thickness | ~6 nm | |

| Electrode | Ag | |

| Electrode Thickness | ~100 nm |

Table 2: Performance Metrics of Inverted this compound:ITIC Solar Cells

| Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | ETL | HTL | Additive | Source |

| 0.913 | 14.76 | - | 9.00 | TOPD | MoO₃ | 5% DIO | |

| - | - | - | >9.0 | ZnO | MoO₃ | Alkylthiol | |

| - | - | - | 11.1 | - | - | 0.5% DIO | |

| - | - | - | ~10.0 | - | - | 3% DIO | |

| 0.91 | 14.76 | - | 9.00 | PEDOT:PSS | Ca/Al | 5% DIO | |

| - | - | - | 13.74 | PFN:Br | GO | - | |

| 0.84 | 19.42 | 67.89 | 11.08 | ZnO | MoO₃ | - |

References

- 1. Exploring alkylthiol additives in this compound:ITIC blended active layers for solar cell applications [cpb.iphy.ac.cn]

- 2. Constructing Desired Vertical Component Distribution Within a this compound:ITIC-M Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Ternary Blend Organic Solar Cells using PBDB-T

For Researchers, Scientists, and Professionals in Organic Electronics and Photovoltaics

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of ternary blend organic solar cells (OSCs) utilizing the donor polymer PBDB-T.

Introduction to Ternary Blend Organic Solar Cells

Ternary blend organic solar cells have emerged as a promising strategy to enhance the power conversion efficiency (PCE) of OSCs beyond the limitations of binary blends. By incorporating a third component into the photoactive layer, which typically consists of a donor and an acceptor material, it is possible to achieve several benefits. These advantages include broadened light absorption, improved charge transport, and optimized morphology of the active layer. The polymer this compound (Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))]) is a high-performance donor material that has been successfully employed in numerous high-efficiency binary and ternary OSCs.

Working Mechanisms in Ternary Blend OSCs

The introduction of a third component can influence the device physics through several mechanisms, including charge transfer, energy transfer, a parallel-like mechanism, or the formation of an alloy-like phase.[1][2] Understanding these mechanisms is crucial for the rational design of high-performance ternary solar cells.

In the charge transfer mechanism, the third component acts as an intermediate step for charge separation and transport.[1] The energy levels (HOMO and LUMO) of the third component are aligned in a cascading manner between the primary donor and acceptor, facilitating more efficient charge extraction.

The energy transfer mechanism involves a sensitizer (the third component) that absorbs light in a spectral region where the host donor or acceptor has weak absorption.[3][4] The absorbed energy is then transferred to the host material, which subsequently participates in charge generation.

In a parallel-like mechanism , both donors (or acceptors) form separate domains and independently contribute to the photocurrent. The alloy model suggests that the two donor (or acceptor) materials are well-mixed and form a single phase with averaged electronic properties.

Data Presentation: Performance of this compound Based Ternary OSCs

The following table summarizes the photovoltaic performance of various ternary organic solar cells based on the this compound donor polymer.

| Third Component (Acceptor 2 or Donor 2) | Host Acceptor (Acceptor 1) | D:A1:A2 Ratio (w/w) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PC71BM | ITIC | 1:0.8:0.2 | 0.892 | 15.98 | 71.7 | 10.22 | |

| ITIC-F | PCBM | 1:1.2:0.2 ("A" Ternary) | - | - | - | - | |

| ITIC-F | PCBM | 1:1:0.4 ("B" Ternary) | - | - | - | - | |

| BisPCBM | IT-M | - | - | 17.39 | - | - | |

| TPE-4PDI | ITIC-Th | - | > Voc of binary | - | - | > 11.04 |

Note: Some entries have incomplete data as the focus of the cited work was on specific aspects other than providing a full set of performance parameters.

Experimental Protocols

Materials and Solution Preparation

-

Materials :

-

Donor: this compound

-

Acceptor 1 (A1): e.g., ITIC

-

Acceptor 2 (A2): e.g., PC71BM

-

Solvent: Chlorobenzene (CB) or other suitable organic solvents like o-xylene or dichlorobenzene.

-

Additive: 1,8-diiodooctane (DIO) at a typical concentration of 0.5% (v/v).

-

-

Solution Preparation Protocol :

-

Prepare individual stock solutions of this compound, A1, and A2 in the chosen solvent.

-

To prepare the ternary blend solution, mix the stock solutions of this compound, A1, and A2 in the desired weight ratio (e.g., 1:0.8:0.2 for this compound:ITIC:PC71BM).

-

The total concentration of the blend solution is typically in the range of 20 mg/mL.

-

Add the solvent additive (e.g., 0.5% DIO) to the final blend solution.

-

Stir the solution overnight on a hot plate at a moderate temperature (e.g., 40-50 °C) in a nitrogen-filled glovebox to ensure complete dissolution and mixing.

-

Before use, filter the solution through a 0.45 µm PTFE syringe filter.

-

Device Fabrication Protocol

A common device architecture for these solar cells is the inverted structure: ITO/ZnO/Active Layer/MoO3/Ag.

-

Substrate Preparation :

-

Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

-

The cleaned substrates are then treated with UV-ozone for approximately 15-25 minutes to improve the surface wettability.

-

-

Electron Transport Layer (ETL) Deposition :

-

A zinc oxide (ZnO) nanoparticle solution is spin-coated onto the ITO substrate. For example, at 3000 rpm for 40 seconds.

-

The ZnO film is then annealed at 200 °C for 20 minutes in air to form a uniform ETL.

-

-

Active Layer Deposition :

-

The substrates with the ZnO layer are transferred into a nitrogen-filled glovebox.

-

The prepared ternary blend solution is spin-coated onto the ZnO layer. A typical spin-coating speed is 2500 rpm for 60 seconds to achieve a thickness of around 100 nm.

-

-

Thermal Annealing :

-

The substrates with the active layer are annealed on a hotplate inside the glovebox at a specific temperature and for a certain duration to optimize the film morphology. For the this compound:ITIC:PC71BM system, annealing at 160 °C for 10 minutes has been reported to be effective.

-

-

Hole Transport Layer (HTL) Deposition :

-

A thin layer of Molybdenum trioxide (MoO3), typically 6 nm, is thermally evaporated on top of the active layer under high vacuum (e.g., < 1 x 10-6 Torr).

-

-

Electrode Deposition :

-

Finally, a top electrode of silver (Ag), typically 100 nm thick, is thermally evaporated through a shadow mask to define the active area of the device.

-

Device Characterization Protocols

-

Current Density-Voltage (J-V) Characterization :

-

The J-V characteristics of the fabricated solar cells are measured using a Keithley 2400 source meter or an equivalent instrument.

-

The measurement is performed under simulated AM 1.5G solar illumination at 100 mW/cm² from a solar simulator.

-

The key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curve.

-

-

External Quantum Efficiency (EQE) Measurement :

-

EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the spectral response of the solar cell.

-

The setup typically consists of a light source (e.g., Xenon lamp), a monochromator to select the wavelength of the incident light, a chopper, and a lock-in amplifier for sensitive current measurement.

-

The device is illuminated with monochromatic light of a known intensity at each wavelength, and the resulting short-circuit current is measured.

-

The EQE is calculated as the ratio of the number of charge carriers collected to the number of incident photons at each wavelength.

-

The integrated short-circuit current density from the EQE spectrum should be consistent with the Jsc value obtained from the J-V measurement to validate the results.

-

Conclusion

The use of ternary blends with the this compound donor polymer offers a versatile and effective approach to improve the performance of organic solar cells. By carefully selecting the third component and optimizing the fabrication process, it is possible to enhance light absorption, facilitate charge transport, and achieve higher power conversion efficiencies. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and develop novel high-performance ternary organic solar cells.

References

Application Notes and Protocols for Active Layer Thickness Optimization in PBDB-T Devices

Audience: Researchers, scientists, and drug development professionals.

Introduction

The optimization of the active layer thickness is a critical parameter in the fabrication of high-performance organic solar cells (OSCs). This document provides detailed application notes and protocols for optimizing the active layer thickness of devices based on the donor polymer PBDB-T, a widely used material in the field of organic photovoltaics. The performance of these devices is intrinsically linked to the morphology and thickness of the photoactive blend layer, which influences photon absorption, exciton diffusion, charge separation, and charge transport. An optimal thickness balances light absorption and charge carrier extraction, thereby maximizing the power conversion efficiency (PCE).

Data Presentation: Impact of Active Layer Thickness on this compound Device Performance

The following table summarizes the performance of this compound based organic solar cells at different active layer thicknesses as reported in various studies. This allows for a clear comparison of how thickness and acceptor material influence key device parameters such as Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).

| Donor:Acceptor | Active Layer Thickness (nm) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| This compound:ITIC | 100 | 0.85 | 13.02 | 65 | 7.25 | [1] |

| This compound:ITIC (Simulated) | 800 | - | - | - | Optimized | [2] |

| This compound-2F:BTP-4F (Simulated) | 500 | - | 29.14 | - | Optimized | [3] |

| This compound-SF:IT-4F | 95 | - | - | - | ~12 | [4] |

| This compound-SF:IT-4F | 144 | - | - | - | - | [4] |

| This compound-SF:IT-4F | 174 | - | - | - | - | |

| This compound:ITIC | ~100 | - | - | - | 9.44 | |

| This compound:ITIC (Simulated) | - | - | - | - | 14.25 | |

| PM6:D18:L8-BO (Simulated) | 80 | 0.89 | 27.2 | 82.3 | 20 | |

| This compound:INTIC | - | 0.84 | 19.42 | 67.89 | 11.08 |

Experimental Protocols

This section provides a detailed methodology for the fabrication and characterization of this compound based organic solar cells with varying active layer thicknesses.

Substrate Preparation and Cleaning

-

Substrate: Indium tin oxide (ITO) coated glass substrates are typically used.

-

Cleaning Procedure:

-

Sequentially sonicate the ITO substrates in a bath of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Treat the substrates with UV-ozone for 15-20 minutes immediately before depositing the next layer to improve the work function and ensure a clean, hydrophilic surface.

-

Hole Transport Layer (HTL) Deposition

-

Material: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is commonly used.

-

Deposition:

-

Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates. A typical spin-coating speed is 3000-4000 rpm for 30-60 seconds.

-

Anneal the substrates on a hotplate at 130-150°C for 15-20 minutes in a nitrogen-filled glovebox to remove residual water.

-

Active Layer Deposition

-

Solution Preparation:

-

Prepare a blend solution of this compound (donor) and a suitable acceptor (e.g., ITIC) in a common organic solvent such as chloroform (CF) or chlorobenzene (CB). The concentration of the solution will influence the final thickness of the active layer. A typical concentration ranges from 10 to 25 mg/mL.

-

Stir the solution overnight on a hotplate at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

-

Before use, filter the solution through a 0.22 or 0.45 µm PTFE syringe filter.

-

-

Spin-Coating for Thickness Variation:

-

Transfer the prepared substrates into a nitrogen-filled glovebox.

-

Spin-coat the this compound:acceptor blend solution onto the HTL. The thickness of the active layer is controlled by varying the spin-coating speed. Lower speeds result in thicker films, while higher speeds yield thinner films. For example, speeds can be varied from 1000 to 4000 rpm.

-

Allow the films to dry on the spin-coater.

-

-

Thermal Annealing:

-

Post-deposition thermal annealing is often performed to optimize the morphology of the active layer. Anneal the substrates on a hotplate inside the glovebox at a temperature ranging from 100 to 160°C for 10 minutes.

-

Electron Transport Layer (ETL) and Electrode Deposition

-

ETL (Optional but recommended for inverted structures): For inverted device architectures, an electron transport layer such as ZnO or PFN-Br is deposited on the ITO before the active layer.

-

Cathode Deposition:

-

Thermally evaporate a low work function metal, such as calcium (Ca) or aluminum (Al), or a combination thereof (e.g., Ca/Al), through a shadow mask to define the active area of the device. A typical thickness for the cathode is 20-30 nm for Ca and 80-100 nm for Al.

-

-

Anode Deposition (for conventional structures):

-

Thermally evaporate a high work function metal, typically silver (Ag) or gold (Au), on top of the active layer (or through an interlayer like MoO3) to a thickness of 80-100 nm.

-

Device Characterization

-

Current Density-Voltage (J-V) Measurement:

-

Measure the J-V characteristics of the fabricated devices using a solar simulator under standard AM 1.5G illumination at 100 mW/cm².

-

From the J-V curve, extract the key performance parameters: Voc, Jsc, FF, and PCE.

-

-

External Quantum Efficiency (EQE) Measurement:

-

Measure the EQE spectrum to determine the photocurrent generation as a function of wavelength. This provides insights into the contribution of the donor and acceptor materials to the overall current.

-

Mandatory Visualizations

Experimental Workflow for Active Layer Thickness Optimization

Caption: Experimental workflow for optimizing the active layer thickness in this compound devices.

Relationship Between Active Layer Thickness and Device Performance

Caption: Impact of active layer thickness on key performance parameters in organic solar cells.

References

Troubleshooting & Optimization

Reducing non-radiative voltage loss in PBDB-T solar cells

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on reducing non-radiative voltage loss in PBDB-T based organic solar cells.

Frequently Asked Questions (FAQs)

Q1: What is non-radiative voltage loss (ΔVnr) and why is it critical in this compound solar cells?

A1: Non-radiative voltage loss (ΔVnr) is a significant factor that limits the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of organic solar cells. It represents energy lost through recombination pathways that do not produce light (photons). In this compound based solar cells, as with other organic photovoltaics, minimizing this loss is crucial for pushing efficiencies closer to the thermodynamic limit.[1][2] The total voltage loss is the difference between the material's optical bandgap (Eg) and the output Voc. This loss is comprised of three main components: radiative recombination above the bandgap (ΔV1), radiative recombination below the bandgap (ΔV2), and non-radiative recombination (ΔV3 or ΔVnr).[3]

Q2: My this compound based device shows a high PCE but the Voc is lower than expected. What are the likely causes related to non-radiative recombination?

A2: A lower than expected Voc is often directly linked to significant non-radiative voltage losses. The primary causes include:

-

Poor Blend Morphology: Unfavorable mixing of the this compound donor and the non-fullerene acceptor (NFA) can create trap states and increase non-radiative recombination.[4][5]

-

Large Energy Offset: A large energy difference between the donor and acceptor's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels can promote non-radiative recombination.

-

Low Photoluminescence Quantum Yield (PLQY) of the Acceptor: NFAs with low PLQY are more prone to non-radiative decay pathways.

-

Charge Carrier Mobility Imbalance: Mismatched electron and hole mobilities can lead to charge accumulation and increased recombination.

-

Interfacial Defects: Defects at the interfaces between the active layer and the transport layers can act as recombination centers.

Q3: How can I experimentally quantify the non-radiative voltage loss in my this compound solar cells?

A3: Non-radiative voltage loss can be quantified using electroluminescence quantum efficiency (EQE_EL) measurements. The relationship is given by the equation:

ΔVnr = (kT/q) * ln(1/EQE_EL)